molecular formula C13H8ClN3O2 B12084674 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B12084674
M. Wt: 273.67 g/mol
InChI Key: ZBZLCLVWHXJPHL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. This compound serves as a key scaffold for investigating new therapeutic agents, particularly in the realm of antiparasitic and oxidative stress-related research. A primary and promising research application for this compound is in the study of anthelmintic agents. In vitro studies have demonstrated that this specific molecule exhibits potent activity against parasitic worms, showing a time of paralysis at 20 minutes and a time of death at 24 minutes at a 100 mg/ml concentration in an earthworm model, indicating notable efficacy . Furthermore, its potential as an antioxidant agent has been explored through DPPH free radical scavenging assays, highlighting its utility in research focused on oxidative stress . The presence of both the nitro and chlorophenyl groups is critical for its bioactivity, a common feature in many bioactive benzimidazoles. Beyond its experimentally observed activities, the broader benzimidazole core is a privileged structure in drug discovery. Benzimidazole derivatives are extensively researched for a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory actions . The specific substitution pattern on this compound makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel pharmacologically active compounds. This product is provided for chemical and pharmaceutical research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(17(18)19)7-12(11)16-13/h1-7H,(H,15,16)

InChI Key

ZBZLCLVWHXJPHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • 4-Nitro-1,2-phenylenediamine (1 eq)

    • 2-Chlorobenzaldehyde (1.2 eq)

    • Solvent: Dimethoxyethane (DME) or ethanol/water (1:1)

    • Catalyst: Sodium metabisulfite (Na₂S₂O₅) or HCl

  • Procedure :

    • The reactants are refluxed at 70–80°C for 4–6 hours.

    • Post-reaction, the mixture is cooled, and the product is precipitated by adding ice-cold water.

    • Purification via recrystallization (ethanol/water) yields the target compound.

Optimization Insights

  • Catalyst Choice : Sodium metabisulfite enhances cyclization efficiency by facilitating imine formation.

  • Solvent Systems : Ethanol/water mixtures improve solubility of intermediates, while DME accelerates reaction kinetics.

Analytical Validation

  • Yield : 72–85%

  • Spectroscopic Data :

    • FTIR (KBr) : 1538 cm⁻¹ (C=C aromatic), 1626 cm⁻¹ (C=N), 1573 cm⁻¹ (N-O stretch).

    • ¹H NMR (DMSO-d₆) : δ 7.3–8.1 (m, 8H, Ar-H), δ 2.5 (s, 3H, CH₃ in imidazole).

Microwave-Assisted Synthesis Using Dimethylformamide (DMF) and HCl

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Reaction Protocol

  • Reactants :

    • 4-Nitro-1,2-phenylenediamine (1 eq)

    • 2-Chlorobenzaldehyde (1 eq)

    • Solvent: DMF (3 mL)

    • Catalyst: 70% HCl

  • Procedure :

    • The mixture is irradiated at 150 W and 150°C for 2–5 minutes.

    • Neutralization with Na₂CO₃ precipitates the product, which is recrystallized from ethanol.

Optimization Insights

  • Power and Time : Excessive irradiation (>5 minutes) leads to decomposition byproducts.

  • Acid Concentration : HCl at 70% ensures protonation of intermediates without side reactions.

Analytical Validation

  • Yield : 88–92%

  • Mass Spectrometry : m/z 314.05 [M+H]⁺ (calculated: 313.05).

Reductive Cyclization of Schiff Base Intermediates Using SnCl₂

This method employs SnCl₂·2H₂O to reduce nitro-Schiff bases into benzimidazoles.

Reaction Protocol

  • Intermediate Synthesis :

    • 2-Nitro-5-chloroaniline (1 eq) and 2-chlorobenzaldehyde (1 eq) form a Schiff base in DMSO at 80°C.

  • Reductive Cyclization :

    • SnCl₂·2H₂O (2 eq) is added to the Schiff base in HCl.

    • Stirring at room temperature for 30 minutes yields the product.

Optimization Insights

  • Reductant Efficiency : SnCl₂ provides selective reduction of nitro groups without affecting chlorophenyl substituents.

  • Solvent Choice : DMSO stabilizes the Schiff base intermediate.

Analytical Validation

  • Yield : 68–75%

  • ¹³C NMR (CDCl₃) : δ 147.9 (C=N), 134.5 (C-Cl), 123.9–129.7 (Ar-C).

Multi-Step Synthesis via Cyanogen Bromide Intermediate

A less common but high-purity route involves cyanogen bromide (CNBr) cyclization.

Reaction Protocol

  • Step 1 :

    • 4-Nitro-1,2-phenylenediamine reacts with CNBr in diglyme/water (4:1) at 90°C to form 5-nitro-1H-benzimidazol-2-amine.

  • Step 2 :

    • The amine intermediate couples with 2-chlorophenacyl chloride in CH₂Cl₂/triethylamine to yield the final product.

Optimization Insights

  • Intermediate Stability : Diglyme prevents premature cyclization.

  • Coupling Efficiency : Triethylamine neutralizes HCl, driving the reaction to completion.

Analytical Validation

  • Yield : 60–65%

  • HPLC Purity : >98%.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Classical Cyclocondensation72–85%4–6 hoursScalabilityLong reaction time
Microwave-Assisted88–92%2–5 minutesRapid synthesisSpecialized equipment required
Reductive Cyclization68–75%30 minutesMild conditionsModerate yields
Multi-Step Synthesis60–65%8–10 hoursHigh purityComplex workflow

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.

    Substitution: Products depend on the nucleophile used, e.g., 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole when using an amine.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. A study on related benzimidazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains like methicillin-resistant Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
2gStreptococcus faecalis8
2gStaphylococcus aureus4
2gMethicillin-resistant S. aureus4

Anticancer Properties

The anticancer potential of 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole has been explored through various studies. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and HepG2. For example, one study reported an IC50 value of 15.67 µM for a derivative against the HepG2 cell line, indicating potent cytotoxicity .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)
20gC615.67
20gHepG258.33
21aMCF-713.49

Antitubercular Activity

Research has also highlighted the antitubercular activity of benzimidazole derivatives. Compounds have been shown to exhibit activity against Mycobacterium tuberculosis at nanomolar concentrations without toxicity to human cells. This suggests a potential role in developing new treatments for tuberculosis .

Table 3: Antitubercular Activity

CompoundConcentration (nM)Toxicity to Human Cells
Compound A<100Non-toxic
Compound B<50Non-toxic

Case Studies

  • Antimicrobial Efficacy : A study synthesized various benzimidazole derivatives and tested them against multiple bacterial strains, confirming their effectiveness and low toxicity levels compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the synthesis of derivatives with different substituents on the phenyl ring, revealing significant cytotoxic effects against several cancer cell lines, including prostate and liver cancers .
  • Tuberculosis Treatment : Research demonstrated that specific benzimidazole derivatives could inhibit the growth of Mycobacterium tuberculosis, paving the way for future drug development targeting resistant strains .

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Name Substituents Melting Point (°C) Molecular Formula logP* Aqueous Solubility
2-(2-Chlorophenyl)-5-nitro-1H-benzimidazole 2-Cl-C₆H₄, 5-NO₂ 112 C₁₃H₈ClN₃O₂ ~3.1 Moderate
2-(4-Chlorophenyl)-5-nitro-1H-benzimidazole (DP-2) 4-Cl-C₆H₄, 5-NO₂ 270 C₁₃H₈ClN₃O₂ ~3.3 Low
2-Phenyl-5-nitro-1H-benzimidazole (DP-3) C₆H₅, 5-NO₂ 210 C₁₃H₉N₃O₂ ~2.8 Moderate
2-(3,4-Dimethoxyphenyl)-5-nitro-1H-benzimidazole (AI-13) 3,4-(OCH₃)₂-C₆H₃, 5-NO₂ N/A C₁₅H₁₃N₃O₄ ~2.5 High
2-(4-Chlorobenzyl)-5-nitro-1H-benzimidazole 4-Cl-C₆H₄-CH₂, 5-NO₂ N/A C₁₄H₁₀ClN₃O₂ ~4.2 Very Low

Key Observations :

  • Substituent Position : The ortho-chloro substituent in DP-1 reduces symmetry, leading to a lower melting point (112°C) compared to the para-chloro analog DP-2 (270°C) .
  • Electron Effects : The nitro group at the 5-position enhances electrophilic reactivity, while electron-donating groups like methoxy (AI-13) improve solubility but reduce logP .
  • Lipophilicity : Bulky substituents (e.g., 4-chlorobenzyl) increase logP significantly (4.2), suggesting greater membrane permeability but poorer solubility .

Key Observations :

  • Oxidative Cyclization : DP-1 is synthesized efficiently via sodium metabisulfite-mediated cyclization, yielding >85% under nitrogen .
  • Side-Chain Modifications : Piperazine-linked derivatives require multi-step alkylation and reduction, often with lower yields (e.g., 63% for antifungal agents) .

Key Observations :

  • Substituent Impact : The ortho-chloro group in DP-1 enhances anthelmintic activity compared to DP-2, likely due to improved target binding .
  • Antifungal Potency : Piperazine-linked derivatives with iodine substituents () outperform DP-1 in antifungal activity, highlighting the role of halogen size in target interaction .
  • Anti-inflammatory Activity : Electron-donating groups (e.g., methoxy in AI-13) improve NLRP3 inhibition, whereas nitro groups may favor redox-mediated pathways .

Solubility and Pharmacokinetics

The nitro group in DP-1 reduces aqueous solubility compared to non-nitro analogs like 2-phenylbenzimidazole (DP-3). However, derivatives with hydrophilic side chains (e.g., RetroABZ in ) achieve enhanced solubility via thioether or carbamate linkages . DP-1’s logP (~3.1) suggests moderate blood-brain barrier permeability, making it suitable for CNS-targeted applications with further optimization .

Biological Activity

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antiparasitic effects. The compound's structural characteristics and its implications in medicinal chemistry are also discussed.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for its broad spectrum of biological activities. The presence of the nitro group and the chlorophenyl moiety enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit potent anticancer properties. For instance, a study reported that certain benzimidazole derivatives showed significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 16.38 μM to 100 μM, indicating their effectiveness in inhibiting cancer cell proliferation .

The anticancer activity is primarily attributed to the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication. Benzimidazole derivatives have been shown to act as non-intercalative inhibitors that block ATP binding sites on Topo II, leading to apoptosis in cancer cells . Additionally, these compounds can disrupt mitochondrial membrane potential, triggering the release of pro-apoptotic factors such as cytochrome c .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In vitro studies revealed that this compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 8 μg/mL .

Comparative Antimicrobial Efficacy

Compound Target Organism MIC (μg/mL)
This compoundStaphylococcus aureus8
Streptococcus faecalis4
Candida albicans64

Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives has also been explored. For instance, compounds similar to this compound have shown efficacy against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. The IC50 values for these compounds were significantly lower than those of traditional treatments like Benznidazole, indicating their potential as alternative therapies .

Case Studies

A notable case study involved the synthesis and evaluation of several benzimidazole derivatives, including this compound. These compounds were tested for their cytotoxicity against various cancer cell lines and demonstrated promising results with IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole?

  • Methodology :

  • Step 1 : Condensation of 4-nitrobenzene-1,2-diamine with 2-chlorobenzaldehyde in acidic conditions (e.g., HCl/EtOH) under reflux (12–24 hrs).
  • Step 2 : Neutralization with NaHCO₃, followed by recrystallization from ethanol to isolate the crude product.
  • Step 3 : Purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) to achieve >95% purity.
  • Validation : FTIR confirms the nitro group (1550–1348 cm⁻¹) and imidazole C=N stretch (1602 cm⁻¹). 1H NMR detects aromatic protons at δ 7.56–7.45 ppm .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Key Techniques :

  • FTIR : Identifies functional groups (e.g., nitro, C-Cl at 758 cm⁻¹).
  • 1H/13C NMR : Assigns aromatic protons (δ 8.35–8.28 ppm) and carbons (123.2 ppm for aromatic, 44.7 ppm for methylene).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 273.03 [M+H]⁺) .

Q. How is antimicrobial activity evaluated for this compound?

  • Protocol :

  • Assay : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains.
  • Controls : Ciprofloxacin (bacterial) and fluconazole (fungal).
  • Analysis : MIC values calculated using regression models; zone-of-inhibition measured in triplicate .

Advanced Research Questions

Q. How can molecular docking discrepancies be resolved when studying EGFR inhibition?

  • Approach :

  • Software : AutoDock Vina or MOE with the Lamarckian genetic algorithm.
  • Validation : Cross-docking with co-crystallized EGFR inhibitors (e.g., erlotinib, PDB 1M17).
  • Troubleshooting : Adjust protonation states (e.g., nitro group at physiological pH) or use explicit solvent MD simulations (100 ns) to refine binding poses .

Q. What strategies address contradictions in ADMET predictions vs. experimental data?

  • Methodology :

  • In Silico : QikProp for logP (predicted 3.2 vs. experimental 3.5) and SwissADME for bioavailability radar.
  • In Vitro : Caco-2 permeability assays and microsomal stability tests (e.g., t₁/₂ > 60 mins in human liver microsomes).
  • Discrepancy Resolution : Re-optimize computational models using experimental logD values .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

  • Workflow :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction.
  • Refinement : SHELXL for anisotropic displacement parameters; ORTEP-3 for thermal ellipsoid visualization.
  • Validation : R-factor convergence (<0.05), and PLATON checks for missed symmetry .

Q. What methods optimize the compound’s pharmacokinetic profile for CNS targeting?

  • Strategies :

  • Lipophilicity : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP from 3.5 to <2.5.
  • Efflux Inhibition : Co-administration with P-gp inhibitors (e.g., verapamil) in MDCK-MDR1 assays.
  • In Vivo : Brain-to-plasma ratio assessed via LC-MS/MS in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.